Cas no 477872-07-4 (4-Bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide)
4-Bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide
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4-Bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B148480-25mg |
4-Bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide |
477872-07-4 | 25mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B148480-50mg |
4-Bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide |
477872-07-4 | 50mg |
$ 380.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626760-1mg |
4-Bromo-N'-(1,2,3-thiadiazole-4-carbonyl)benzenesulfonohydrazide |
477872-07-4 | 98% | 1mg |
¥364.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626760-5mg |
4-Bromo-N'-(1,2,3-thiadiazole-4-carbonyl)benzenesulfonohydrazide |
477872-07-4 | 98% | 5mg |
¥448.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626760-10mg |
4-Bromo-N'-(1,2,3-thiadiazole-4-carbonyl)benzenesulfonohydrazide |
477872-07-4 | 98% | 10mg |
¥623.00 | 2024-05-12 | |
| A2B Chem LLC | AI70781-1mg |
N'-(4-bromobenzenesulfonyl)-1,2,3-thiadiazole-4-carbohydrazide |
477872-07-4 | >90% | 1mg |
$202.00 | 2023-12-30 | |
| A2B Chem LLC | AI70781-5mg |
N'-(4-bromobenzenesulfonyl)-1,2,3-thiadiazole-4-carbohydrazide |
477872-07-4 | >90% | 5mg |
$215.00 | 2023-12-30 | |
| A2B Chem LLC | AI70781-10mg |
N'-(4-bromobenzenesulfonyl)-1,2,3-thiadiazole-4-carbohydrazide |
477872-07-4 | >90% | 10mg |
$241.00 | 2023-12-30 | |
| A2B Chem LLC | AI70781-500mg |
N'-(4-bromobenzenesulfonyl)-1,2,3-thiadiazole-4-carbohydrazide |
477872-07-4 | >90% | 500mg |
$729.00 | 2023-12-30 | |
| A2B Chem LLC | AI70781-1g |
N'-(4-bromobenzenesulfonyl)-1,2,3-thiadiazole-4-carbohydrazide |
477872-07-4 | >90% | 1g |
$1313.00 | 2023-12-30 |
4-Bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 4-Bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide
4-Bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide: A Comprehensive Overview
4-Bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide, also known by its CAS Registry Number 477872-07-4, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of sulfonohydrazides, which are known for their unique chemical properties and potential in various fields such as pharmaceuticals, agrochemicals, and materials science. The molecule incorporates a bromine atom at the para position of the benzene ring, a thiadiazole ring fused with a carbonyl group, and a sulfonohydrazide moiety, making it a versatile building block for further chemical modifications.
The synthesis of 4-Bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide typically involves multi-step reactions, including nucleophilic substitution, condensation reactions, and coupling processes. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various solvent systems and catalysts to optimize the reaction conditions, ensuring better control over the product's stereochemistry and functional group compatibility.
In terms of chemical properties, this compound exhibits strong electron-withdrawing effects due to the presence of the sulfonohydrazide and thiadiazole groups. These effects enhance its reactivity in various transformations, such as nucleophilic aromatic substitution and cross-coupling reactions. The bromine atom at the para position further contributes to the molecule's reactivity by activating the aromatic ring toward electrophilic substitution. Recent studies have demonstrated that this compound can serve as an effective precursor for synthesizing bioactive molecules with potential anti-inflammatory and anticancer activities.
The application of 4-Bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide in drug discovery has gained significant attention. Its ability to act as a scaffold for constructing heterocyclic compounds has made it valuable in medicinal chemistry. For instance, researchers have utilized this compound to develop novel inhibitors targeting key enzymes involved in inflammatory pathways. Preclinical studies have shown promising results in reducing inflammation in animal models without significant side effects.
Beyond pharmaceutical applications, this compound has also found utility in agrochemical research. Its ability to modulate plant growth hormones has led to its investigation as a potential crop enhancer. Field trials have indicated that derivatives of this compound can improve crop yields under stress conditions such as drought or nutrient deficiency. These findings underscore its potential role in sustainable agriculture.
In recent years, there has been growing interest in exploring the environmental fate and toxicity of 4-Bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide. Studies conducted under controlled laboratory conditions suggest that the compound undergoes rapid degradation under UV light and microbial action. This biodegradability is promising for reducing its environmental footprint when used in industrial or agricultural settings.
The structural versatility of CAS No 477872-07-4 has also made it a valuable tool in materials science. Researchers have employed it as a precursor for synthesizing advanced materials with tailored electronic properties. For example, derivatives of this compound have been used to develop novel semiconducting polymers with applications in organic electronics.
In conclusion, 4-Bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure and reactivity make it an invaluable asset for researchers seeking innovative solutions in drug discovery, agrochemical development, and materials science. As ongoing research continues to uncover new applications and properties of this compound, its role in advancing scientific progress is expected to grow further.
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